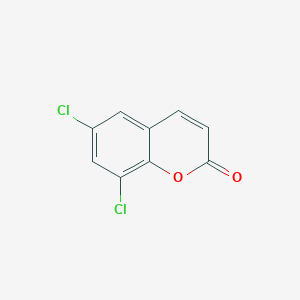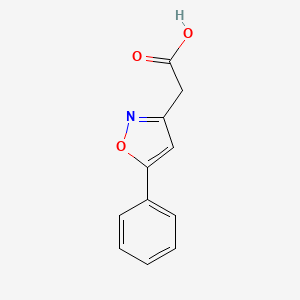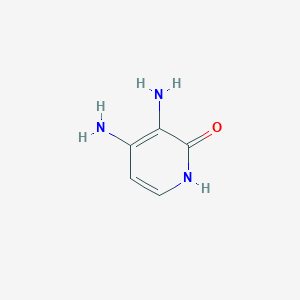
6,8-二氯-2H-色烯-2-酮
描述
6,8-dichloro-2H-chromen-2-one is a chemical compound with the molecular formula C9H4Cl2O2 . It has a molecular weight of 215.03 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6,8-dichloro-2H-chromen-2-one are not fully detailed in the sources I found. It has a molecular weight of 215.03 . More specific properties like boiling point, melting point, and density are not available .科学研究应用
合成和生物活性:6,8-二氯-2H-色烯-2-酮已被用于合成具有潜在生物活性的多种化合物。例如,El-Shaaer(2012 年)报道了 7-氨基-9-羟基-6-氧代-6H-苯并[c]色烯-8-腈衍生物和 4-甲基-2-氧代-2H-色烯-3-腈的合成,证明了合成产物的抗菌活性 (El-Shaaer, 2012).
微波辅助合成:El Azab、Youssef 和 Amin(2014 年)的一项研究探索了新型 2H-色烯衍生物的微波辅助合成,包括带有 6,8-二氯-2H-色烯-2-酮的衍生物,并评估了它们的抗菌活性,突出了它们对各种细菌和真菌的有效性 (El Azab, Youssef, & Amin, 2014).
结构表征和抗菌活性:Salem 等人(2012 年)在合成新衍生物时使用了 6,8-二氯-2H-色烯-2-酮,并对其进行了表征,以了解其潜在的抗菌和抗真菌特性 (Salem, Marzouk, Ali, & Madkour, 2012).
光谱研究和 NLO 特性:Manimekalai 和 Vijayalakshmi(2015 年)对 6-苯偶氮-3-(对甲苯基)-2H-色烯-2-酮(与更广泛的色烯-2-酮家族相关)进行了光谱研究和理论研究,以了解其 NLO(非线性光学)特性 (Manimekalai & Vijayalakshmi, 2015).
光物理性质:Gad、Kamar 和 Mousa(2020 年)对基于色烯-2-酮的有机染料(包括 6,8-二氯-2H-色烯-2-酮的衍生物)进行了研究,考察了它们的电子和光伏特性,以用于染料敏化太阳能电池 (Gad, Kamar, & Mousa, 2020).
催化合成:Majumdar 等人(2015 年)回顾了用于合成 2H-色烯的不同催化方法,其中包括 6,8-二氯-2H-色烯-2-酮,突出了其在生物活性和光物理性质中的重要性 (Majumdar, Paul, Mandal, Bruin, & Wulff, 2015).
未来方向
属性
IUPAC Name |
6,8-dichlorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXVBSMMLEIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C=C(C=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-2H-chromen-2-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














